molecular formula C18H14BrNO4 B2867571 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide CAS No. 1428362-41-7

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide

Cat. No.: B2867571
CAS No.: 1428362-41-7
M. Wt: 388.217
InChI Key: NAMZFSGOGJLJMA-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide is a synthetic compound featuring a benzodioxole moiety linked via an oxygen atom to a but-2-yn-1-yl chain, which is further connected to a 2-bromobenzamide group.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c19-15-6-2-1-5-14(15)18(21)20-9-3-4-10-22-13-7-8-16-17(11-13)24-12-23-16/h1-2,5-8,11H,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMZFSGOGJLJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ringFinally, the 2-bromobenzamide group is introduced through an amidation reaction using 2-bromobenzoic acid and a suitable amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new amides, thioethers, or other substituted derivatives .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs grouped by core structural motifs, focusing on synthetic methods, physical properties, and spectral characteristics.

Piperazine/Piperidine Derivatives

Piperazine/piperidine-based compounds with benzodioxole substituents (–5) share similarities in their aromatic and heterocyclic frameworks but differ in substituents and linkers.

Compound (ID) Substituents Yield (%) Melting Point (°C) Key Spectral Features (NMR)
Compound 21 () 3-Chlorophenyl 65 177–178 δ 7.25–6.80 (aromatic H), 3.75 (piperazine CH2)
Compound 24 () 4-Bromophenyl 72 177–178 δ 7.45 (Br-C6H4), 4.20 (OCH2 benzodioxole)
Compound 28 () Phenyl 75 183–184 δ 7.30 (aromatic H), 2.90 (piperidine CH2)
Compound 6a () Piperidine, 4-fluorophenyl 69 N/A δ 7.60 (quinoline H), 4.50 (CH2O benzodioxole)

Key Observations :

  • Bromine substituents (e.g., Compound 24) exhibit distinct downfield aromatic proton shifts (δ 7.45) compared to chlorine (δ 7.25–6.80) .
  • Piperidine derivatives (e.g., Compound 28) show higher melting points (~183°C) than piperazine analogs (~177°C), likely due to reduced conformational flexibility .
Benzimidazole Derivatives

Benzimidazole-based compounds () feature fused aromatic systems but lack the benzamide group present in the target compound.

Compound (ID) Substituents Yield (%) Melting Point (°C) Key Spectral Features (NMR)
4e () 6-Bromobenzodioxole N/A N/A δ 7.40 (benzimidazole H), 6.95 (benzodioxole H)
4f () 6-Nitrobenzodioxole N/A N/A δ 8.20 (NO2-C6H3), 7.10 (benzimidazole H)

Key Observations :

  • Nitro groups (Compound 4f) cause significant deshielding (δ 8.20) in NMR, while bromine (Compound 4e) results in moderate shifts (δ 7.40) .
  • Benzimidazoles are synthesized via condensation (e.g., with aldehydes in DMF at 120°C), differing from the target compound’s likely coupling-based synthesis .
Benzamide Derivatives

Benzamide analogs () share the amide linkage but vary in the linker and heterocyclic components.

Compound (ID) Substituents Yield (%) Melting Point (°C) Key Spectral Features (NMR)
6a () Piperidine, 4-fluorophenyl 69 N/A δ 7.60 (quinoline H), 4.50 (CH2O benzodioxole)
14aa () Piperidine, 4-fluoro-3-methyl N/A N/A δ 7.55 (benzamide H), 3.80 (piperidine CH2)

Key Observations :

  • Bromine in the target’s benzamide may increase molecular weight (~370–400 g/mol) compared to fluorine analogs (e.g., 6a), affecting solubility and binding kinetics .

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